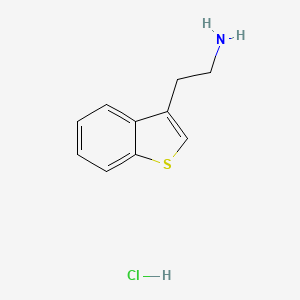

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

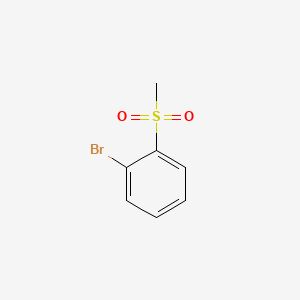

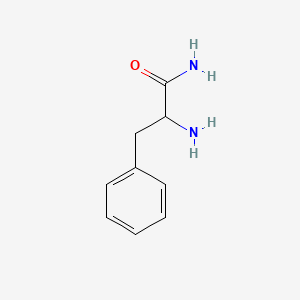

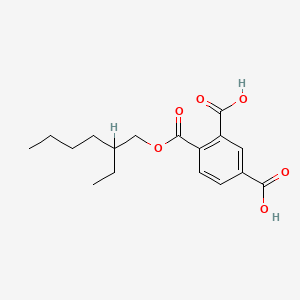

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride (2-BT-HCl) is a chemical compound composed of two benzothiophenes, an ethanamine, and a hydrochloride group. It is a white, crystalline solid with a melting point of 160-162 °C. 2-BT-HCl is widely used in the scientific research field for its unique properties, such as its ability to act as an inhibitor of various enzymes and its ability to interact with various receptors.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride: serves as a precursor in the synthesis of various heterocyclic compounds, particularly benzothieno[2,3-c]pyridine derivatives . These derivatives are known for their high biological activity and are structurally similar to β-carbolines. The compound can undergo cyclization reactions with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane, leading to a range of potential pharmacologically active molecules.

Development of Psychotropic Medications

The benzothieno[2,3-c]pyridine derivatives synthesized from this compound have been found to exhibit psychotropic effects . They have potential applications as analgesics, tranquilizers, antidepressants, α2-blockers, and anorexic compounds. The structural similarity to harmine and harmaline suggests that these derivatives could be potent monoamine oxidase (MAO) inhibitors, offering a new avenue for the development of psychiatric medications.

Material Science Research

In material science, 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride can be used to create novel organic compounds with unique electronic properties . These properties are essential for developing new materials for electronic devices, such as organic semiconductors, which are crucial for flexible electronics and photovoltaic cells.

Chemical Synthesis Enhancer

This compound is utilized as a building block in chemical synthesis, enhancing the diversity of synthetic routes available for creating complex molecules . Its reactivity allows for the formation of various functional groups, aiding in the synthesis of molecules with specific desired properties for research and industrial applications.

Analytical Chemistry

In analytical chemistry, derivatives of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride can be used as standards or reagents in chromatographic methods . These methods are vital for the qualitative and quantitative analysis of complex mixtures, helping to identify and measure the presence of various substances within a sample.

Life Sciences Research

The compound’s derivatives are explored in life sciences for their potential biological activities . They can be used in high-throughput screening assays to discover new drug candidates with therapeutic effects against various diseases. The compound’s ability to cross biological membranes due to its lipophilic nature makes it a valuable tool in drug discovery and development.

Propriétés

IUPAC Name |

2-(1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEKDTORMRYTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173782 | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride | |

CAS RN |

19985-71-8 | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo(b)thiophene-3-ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

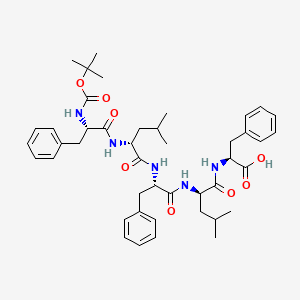

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)